molecular formula C17H13FN4O3 B2494044 1-(2-氟苯基)-4-[5-(2-羟基吡啶-3-基)-1,2,4-噁二唑-3-基]吡咯啉-2-酮 CAS No. 1171241-06-7

1-(2-氟苯基)-4-[5-(2-羟基吡啶-3-基)-1,2,4-噁二唑-3-基]吡咯啉-2-酮

货号 B2494044
CAS 编号: 1171241-06-7
分子量: 340.314
InChI 键: BCDMQSOUWQIVNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, leading to the formation of products with pyrrolidin-2-one as the core structure. For example, a related compound was synthesized through the straightforward reaction of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, showcasing the potential methodologies that could be applied for the synthesis of the target compound (Sharma et al., 2013). The synthesis routes involve condensation, cyclization, and substitution reactions, highlighting the complexity and the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds containing elements like oxadiazole and pyrrolidin-2-one typically exhibits planarity with certain conformations like envelope for the pyrrolidin ring, as indicated in studies of similar molecules (Sharma et al., 2013). The supermolecular assembly of these compounds can be consolidated by π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for the stability and reactivity of the molecules.

Chemical Reactions and Properties

Chemical reactions involving compounds with the oxadiazole ring and fluorophenyl groups often include hydroxylation, carbonyl reduction, and demethylation processes, as observed in metabolic studies of similar compounds (Yoo et al., 2008). These reactions highlight the reactivity of such compounds and their potential metabolic pathways in biological systems.

科学研究应用

药效团设计和抑制活性

该化合物的结构与三取代和四取代咪唑骨架密切相关,这些骨架以其选择性抑制p38丝裂原活化蛋白(MAP)激酶而闻名,该激酶负责释放促炎细胞因子。关于这类化合物的设计、合成和活性研究强调了吡啶取代基和4-氟苯环对于实现高结合选择性和效力的重要性。这表明在设计针对参与炎症反应的特定激酶的选择性抑制剂方面具有潜在应用(Scior等,2011)

抗结核活性

对异烟肼结构的改进,包括5-(吡啶-4-基)-1,3,4-噁二唑衍生物的引入,已显示出对各种分枝杆菌菌株的体外抗结核活性。这突显了该化合物的框架作为开发新的抗结核药物的有价值支架,可能提高其功效和选择性(Asif, 2014)

在药物化学领域的治疗效力

在该化合物结构中发现的1,3,4-噁二唑环已被广泛研究,用于治疗各种药物应用。这包括抗癌、抗真菌、抗菌和抗炎活性。1,3,4-噁二唑衍生物的独特结构特征使其能够有效地与各种酶和受体结合,表明该化合物在新药物制剂开发中具有重要潜力(Verma et al., 2019)

光电材料开发

类似于所讨论的化合物的吡咯烷-2-酮支架已被用于光电材料的研究。将特定结构元素如吡咯烷环纳入π-扩展共轭系统中已显示出为电子器件创造新材料的价值,突显了这类化合物在其生物活性之外的潜在用途(Lipunova et al., 2018)

属性

IUPAC Name

3-[3-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c18-12-5-1-2-6-13(12)22-9-10(8-14(22)23)15-20-17(25-21-15)11-4-3-7-19-16(11)24/h1-7,10H,8-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMQSOUWQIVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NOC(=N3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。